molecular formula C16H16N2O3S B8381150 N-(1-benzoyl-2,3-dihydro-1H-indole-5-yl)-methanesulfonamide

N-(1-benzoyl-2,3-dihydro-1H-indole-5-yl)-methanesulfonamide

Cat. No. B8381150
M. Wt: 316.4 g/mol
InChI Key: DULDQPNXWHVVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-2,3-dihydro-1H-indole-5-yl)-methanesulfonamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(1-benzoyl-2,3-dihydroindol-5-yl)methanesulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-22(20,21)17-14-7-8-15-13(11-14)9-10-18(15)16(19)12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3

InChI Key

DULDQPNXWHVVIK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2,3-dihydro-1H-indole-5-yl)-methanesulfonamide (20 mg, 0.095 mmol) was dissolved in anhydrous dichloromethane (3 ml), sodium hydride (0.010 g, 50% in oil) was added and then, benzolychloride (0.011 ml, 0.095 mmol) was added at a temperature under −20° C. The resulting solution was stirred at the same temperature for 1 hour, stirred again at room temperature for 24 hours to complete the reaction. After pouring water (3 ml), dichloromethane layer was separated, washed with brine, dried over anhydrous magnesium sulfate and then, concentrated under reduced pressure. Afterward, the residue was purified through flash column chromatography (an eluent: ethyl acetate/n-hexane=1/1, v/v) and triturated with isooctane. As a result, the present compound (15 mg, productive yield 50%) was obtained as a solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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